(3E)-1,1,1-trifluoro-4-(4-methoxyphenyl)but-3-en-2-one
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Overview
Description
(3E)-1,1,1-trifluoro-4-(4-methoxyphenyl)but-3-en-2-one is an organic compound with the molecular formula C11H11F3O2 It is a derivative of butenone, featuring a trifluoromethyl group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1,1,1-trifluoro-4-(4-methoxyphenyl)but-3-en-2-one typically involves the reaction of 4-methoxybenzaldehyde with trifluoroacetone in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reactants: 4-methoxybenzaldehyde and trifluoroacetone.
Catalyst: A base such as sodium hydroxide or potassium carbonate.
Solvent: An organic solvent like ethanol or methanol.
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(3E)-1,1,1-trifluoro-4-(4-methoxyphenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(3E)-1,1,1-trifluoro-4-(4-methoxyphenyl)but-3-en-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3E)-1,1,1-trifluoro-4-(4-methoxyphenyl)but-3-en-2-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group and methoxyphenyl group contribute to its binding affinity and specificity. The compound may modulate biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
(3E)-4-(4-methoxyphenyl)but-3-en-2-one: Lacks the trifluoromethyl group, resulting in different chemical properties.
(3E)-4-(4-ethoxyphenyl)but-3-en-2-one: Contains an ethoxy group instead of a methoxy group, affecting its reactivity and applications.
(3E)-3-(4-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: Features two methoxyphenyl groups, leading to distinct chemical behavior.
Uniqueness
(3E)-1,1,1-trifluoro-4-(4-methoxyphenyl)but-3-en-2-one is unique due to the presence of the trifluoromethyl group, which imparts specific chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
96107-02-7 |
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Molecular Formula |
C11H9F3O2 |
Molecular Weight |
230.18 g/mol |
IUPAC Name |
(E)-1,1,1-trifluoro-4-(4-methoxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C11H9F3O2/c1-16-9-5-2-8(3-6-9)4-7-10(15)11(12,13)14/h2-7H,1H3/b7-4+ |
InChI Key |
UUEUIHMPHYBCFZ-QPJJXVBHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C(F)(F)F |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C(F)(F)F |
Origin of Product |
United States |
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